2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid is a complex organic compound with the molecular formula C15H11F3N2O6S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable aromatic compound followed by sulfonation and subsequent introduction of the trifluoromethyl group. The final step often involves the formation of the acetic acid moiety through a thiol-ene reaction or a similar process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of different sulfonyl derivatives .
Scientific Research Applications
2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity in biological systems. The sulfamoyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfinyl]acetic acid
- 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfonyl]acetic acid
Uniqueness
2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity compared to similar compounds .
Biological Activity
2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula : C₁₄H₁₀F₃N₃O₅S₂
- Molecular Weight : 329.2281 g/mol
- IUPAC Name : 2-{hydroxy[2-nitro-4-(trifluoromethyl)phenyl]methylidene}cyclohexane-1,3-dione
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the nitro and trifluoromethyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been noted for its inhibitory effects on various enzymes, including those involved in cancer cell proliferation.
- Antioxidant Properties : It may exhibit antioxidant activity, protecting cells from oxidative stress.
- Cell Signaling Modulation : The compound can influence cell signaling pathways, particularly those related to apoptosis and cell survival.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
Mechanistic Studies
Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Its binding affinity is comparable to established inhibitors like sorafenib, with an IC₅₀ value around 65 nM for VEGFR-2 inhibition .
Study 1: In Vitro Assessment of Anticancer Properties
A study conducted on the MCF-7 and HepG2 cell lines showed that treatment with the compound resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP (Poly (ADP-ribose) polymerase). This suggests that the compound induces programmed cell death through caspase-dependent pathways .
Study 2: Antioxidant Activity Evaluation
In a separate evaluation, the antioxidant capacity of the compound was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, which indicated a strong radical scavenging ability. This property may contribute to its protective effects against oxidative stress-related cellular damage .
Safety and Toxicity
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also shows potential toxicity at higher concentrations. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests moderate safety profiles but underscores the need for further studies to establish safe dosage ranges in clinical settings .
Properties
IUPAC Name |
2-[2-nitro-4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O6S2/c16-15(17,18)9-2-1-3-10(6-9)19-28(25,26)11-4-5-13(27-8-14(21)22)12(7-11)20(23)24/h1-7,19H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGMHPJCLONAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)SCC(=O)O)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.